6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
The compound 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene (benzopyran-2-one) core substituted with a bromine atom at position 4. The carboxamide group at position 3 is further functionalized with a 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl chain. The bromine atom likely enhances lipophilicity and binding affinity, while the pyridazine-fluorophenyl-ethyloxy moiety may contribute to steric and electronic interactions with biological targets .
Properties
IUPAC Name |
6-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O4/c23-15-3-7-19-14(11-15)12-17(22(29)31-19)21(28)25-9-10-30-20-8-6-18(26-27-20)13-1-4-16(24)5-2-13/h1-8,11-12H,9-10H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSSNFAVGQLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Bromine Atom: Bromination of the chromene core is achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Attachment of the Pyridazinyl Group: The pyridazinyl group is introduced through a nucleophilic substitution reaction using a pyridazine derivative and a suitable leaving group.
Formation of the Amide Bond: The final step involves the coupling of the brominated chromene with the pyridazinyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Fluorophenyl Group Incorporation
The 4-fluorophenyl group is typically added via Suzuki or Ullmann coupling reactions. For instance, bromine atoms on aromatic rings can react with aryl boronic acids in the presence of palladium catalysts to form carbon-carbon bonds .
Chromene Ring Cleavage
Coumarin derivatives (e.g., ethyl 2-oxo-2H-chromene-3-carboxylate) undergo ring-opening under nucleophilic attack. For example:
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Reaction : Reaction with hydrazine hydrate in ethanol.
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Outcome : Formation of hydrazides (e.g., salicylaldehyde azine) and malonohydrazide via conjugate addition .
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Implication : The chromene’s lactone ring may exhibit similar reactivity, leading to cleavage under basic or nucleophilic conditions.
Amide Hydrolysis
The carboxamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid. For example:
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Reaction : Treatment with HCl or NaOH.
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Outcome : Conversion to 6-bromo-2-oxo-2H-chromene-3-carboxylic acid .
Pyridazinyl Group Reactivity
The pyridazinyl moiety may undergo electrophilic aromatic substitution. Its electron-deficient ring can react with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
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Reaction : Reaction with alkyl halides in the presence of a base.
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Outcome : Substitution at the pyridazinyl ring to form novel derivatives .
Reaction Conditions and Product Analysis
Analytical Techniques
Key methods for characterizing this compound include:
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NMR Spectroscopy : Confirms the chromene’s aromatic protons and carbonyl groups.
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Mass Spectrometry : Identifies molecular weight (431.25 g/mol) and fragmentation patterns.
Scientific Research Applications
Medicinal Chemistry
This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases such as cancer and inflammation. Its unique structural features allow it to interact with biological targets effectively.
Biological Assays
In biochemical assays, 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is utilized to study enzyme inhibition and protein-ligand interactions . The fluorophenyl and pyridazinyl groups enhance binding affinity to active sites, making it a valuable tool in research.
Pharmaceutical Development
The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities . Preliminary studies indicate that it may inhibit specific pathways involved in tumor growth and inflammation.
Material Science
In industry, this compound is being investigated for its properties in developing advanced materials with specific electronic or optical characteristics. Its unique structure contributes to enhanced material performance.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.
- Enzyme Inhibition Studies : Research indicated that the compound effectively inhibits certain enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, primarily through the chromene-carboxamide backbone or heterocyclic substituents. A comparative analysis is provided below:
Core Chromene Derivatives
Heterocyclic Extensions
Functional Implications of Substituents
- Fluorophenyl Group : Present in the target compound and ’s benzofuran derivative, fluorine’s electronegativity may enhance binding to aromatic residues in target proteins.
- Pyridazine vs. Other Heterocycles : The pyridazine ring in the target compound (vs. benzofuran in or thiadiazole in ) offers distinct hydrogen-bonding and π-stacking capabilities, which could influence target selectivity.
Biological Activity
6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrFNO
- Molecular Weight : 484.3 g/mol
- CAS Number : 920365-19-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluorophenyl Group : Accomplished via nucleophilic aromatic substitution.
- Bromination : The bromine atom is introduced through electrophilic bromination.
- Coupling with Benzamide : The final step involves coupling with benzamide using coupling reagents like EDCI or DCC .
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, certain chromeno derivatives have shown to inhibit cancer cell proliferation in vitro, with IC values indicating effective cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound exhibits anti-inflammatory activity superior to that of curcumin, a well-known anti-inflammatory agent. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Antibacterial Activity
Preliminary antibacterial assays suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains were reported, showing promising results comparable to standard antibiotics.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The fluorophenyl and pyridazinyl groups facilitate binding to active sites on enzymes, leading to modulation of their activities.
- Receptor Interaction : The compound may also engage with various receptors involved in inflammatory pathways, thus exerting its anti-inflammatory effects .
Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of this compound against human breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations (IC = 12 µM). The underlying mechanism was linked to the activation of caspase pathways.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced edema and inflammatory cytokine levels (IL-6 and TNF-alpha). Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling and functionalization steps. For example:
Bromination : Introduce bromine at the chromene scaffold using NBS (N-bromosuccinimide) under radical conditions.
Etherification : React 6-(4-fluorophenyl)pyridazin-3-ol with 2-bromoethanol in DMF using a base like K₂CO₃ to form the ether linkage .
Amide Coupling : Use coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) in DMF to conjugate the chromene-3-carboxylic acid derivative with the pyridazinyl-ethoxyamine intermediate .
Purification often involves recrystallization from DMF/water mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement (space group P2₁/n, monoclinic system) provides unambiguous structural confirmation. Key parameters include unit cell dimensions (a, b, c, β) and R-factor validation (<0.05) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent effects (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, chromene carbonyl at δ 165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 507.33 for the dimethylformamide solvate) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational and experimental structural data for this compound?
- Methodological Answer :
- Multi-software Validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., Olex2 or PHENIX) to identify systematic errors in bond lengths or angles .
- Cross-Validation with Spectroscopy : Align crystallographic torsion angles with NOESY or ROESY NMR data to validate conformational preferences .
- Thermal Parameter Analysis : High displacement parameters (B-factors) in X-ray data may indicate disordered solvent (e.g., DMF), requiring SQUEEZE (PLATON) or twin refinement .
Q. What strategies optimize reaction yields during the amide coupling step in synthesis?
- Methodological Answer :
- Coupling Agent Selection : HATU outperforms EDCI/HOBt in DMF for sterically hindered substrates, achieving >80% yield .
- Solvent Optimization : Use anhydrous DMF with 2–5% DIEA (N,N-diisopropylethylamine) to stabilize reactive intermediates.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
Q. How do substituents (bromo, fluorophenyl) influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bromine as a Pharmacophore : The 6-bromo group enhances lipophilicity (logP ~3.5) and π-stacking in enzyme binding pockets. Replace with Cl or I to assess halogen-dependent activity .
- Fluorophenyl Effects : The 4-fluorophenyl moiety improves metabolic stability via reduced CYP450 oxidation. Comparative studies with non-fluorinated analogs show 2–3x longer half-life in hepatic microsomes .
- Chromene Scaffold : The 2-oxo-2H-chromene core’s planarity is critical for intercalation; modifications (e.g., 3-carboxamide vs. ester) alter target affinity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, followed by HPLC-UV analysis. DMF solvates may dissociate at pH <3, requiring lyophilization for stability .
- Thermal Gravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates solid-state stability) .
- Light Sensitivity : UV-Vis spectroscopy (λmax ~320 nm for chromene) under accelerated light exposure (ICH Q1B guidelines) .
Q. What advanced techniques address low crystallinity in X-ray studies of this compound?
- Methodological Answer :
- Co-crystallization : Add small-molecule co-formers (e.g., nicotinamide) to enhance crystal packing via hydrogen bonding .
- High-Throughput Screening : Use 96-well crystallization plates with varied solvent mixtures (e.g., DMF/EtOH/water) .
- Synchrotron Radiation : Collect high-resolution data (λ = 0.7–1.0 Å) at facilities like APS or ESRF to resolve weak diffraction patterns .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies between theoretical and experimental LogP values?
- Methodological Answer :
- Computational Adjustments : Apply correction factors in ACD/Labs Percepta for halogen atoms (Br adds +0.5 to calculated LogP) .
- Experimental Validation : Use shake-flask method (octanol/water) with HPLC quantification. DMF residues may artificially elevate LogP; pre-purify via silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
